molecular formula C9H7ClF3NO2 B1408462 Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate CAS No. 1227575-51-0

Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate

Cat. No.: B1408462
CAS No.: 1227575-51-0
M. Wt: 253.6 g/mol
InChI Key: LSUBMRFRZDJVGX-UHFFFAOYSA-N
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Description

Introduction to Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate

Historical Context and Discovery

The development of trifluoromethylpyridine derivatives has been driven by the pharmaceutical and agrochemical industries' increasing demand for fluorinated compounds with enhanced biological properties. Trifluoromethylpyridines and their derivatives have gained prominence since the mid-20th century as researchers recognized the unique properties that fluorine substitution imparts to organic molecules. The synthesis and application of trifluoromethylpyridine derivatives as key intermediates in pharmaceutical and agrochemical compounds has been extensively documented, with these compounds serving as crucial building blocks for various commercial products.

The specific compound this compound emerged from systematic efforts to develop versatile synthetic intermediates that combine the beneficial properties of both halogen and trifluoromethyl substitution. The compound's development can be traced to broader research programs focused on creating chlorinated trifluoromethylpyridine derivatives, particularly 2-chloro-3-(trifluoromethyl)pyridine and its functionalized analogs. These research efforts have been motivated by the need for efficient synthetic routes to bioactive compounds, as trifluoromethyl groups are known to enhance metabolic stability, lipophilicity, and binding affinity in pharmaceutical applications.

Nomenclature and Chemical Identification

International Union of Pure and Applied Chemistry Name and Synonyms

The compound is systematically named as this compound according to International Union of Pure and Applied Chemistry nomenclature guidelines. This designation clearly identifies the compound as an ethyl ester of 2-chloro-3-(trifluoromethyl)isonicotinic acid, where isonicotinic refers to the 4-pyridinecarboxylic acid framework. Alternative systematic names include ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate, which emphasizes the pyridine ring numbering system and carboxylate functionality.

The compound is also recognized by several synonyms in chemical databases and commercial catalogs. These include this compound and variations that reflect different naming conventions used by chemical suppliers and research institutions. The consistency in nomenclature across different sources demonstrates the compound's established position in chemical literature and commercial availability.

Chemical Abstracts Service Registry Number and Database Identifiers

This compound is officially registered with Chemical Abstracts Service under the registry number 1227575-51-0. This unique identifier serves as the primary means of unambiguous identification in chemical databases and regulatory systems worldwide. The compound is also catalogued in major chemical databases with specific identifiers that facilitate accurate retrieval and cross-referencing.

Additional database identifiers include molecular data file number designations used by various chemical suppliers and research institutions. These secondary identifiers help ensure consistent identification across different commercial and academic platforms, supporting reproducible research and accurate chemical sourcing.

Database Identifier Reference
Chemical Abstracts Service 1227575-51-0
Molecular Formula C₉H₇ClF₃NO₂
Molecular Weight 253.61 g/mol
Structural Formula and Molecular Representation

The molecular structure of this compound features a pyridine ring substituted with chlorine at the 2-position and a trifluoromethyl group at the 3-position, with an ethyl carboxylate group attached at the 4-position. The compound's molecular formula is C₉H₇ClF₃NO₂, indicating the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms.

The Simplified Molecular Input Line Entry System representation for this compound is CCOC(=O)c1ccnc(c1C(F)(F)F)Cl, which provides a linear notation that captures the complete structural information. This representation clearly shows the ethyl carboxylate group (CCOC(=O)) attached to the pyridine ring, with the chlorine and trifluoromethyl substituents positioned according to the compound's systematic name.

The International Chemical Identifier string provides additional structural detail that enables precise computational representation and database searching. The three-dimensional arrangement of atoms in the molecule, particularly the spatial orientation of the electron-withdrawing groups, significantly influences the compound's chemical reactivity and potential interactions with biological targets.

Relevance in Contemporary Chemical Research

This compound occupies a significant position in contemporary chemical research due to its dual role as both a synthetic intermediate and a model compound for studying electronic effects in heterocyclic systems. The compound's relevance stems from the well-documented importance of trifluoromethylpyridine derivatives in pharmaceutical and agrochemical applications. These compounds serve as key building blocks for various commercial products, including medicines and pesticides, where the trifluoromethyl group provides enhanced biological activity and improved pharmacokinetic properties.

Current research applications focus on the compound's utility as a synthetic precursor for more complex molecular architectures. The presence of reactive chlorine and electron-deficient pyridine ring makes it an excellent substrate for nucleophilic substitution reactions and cross-coupling chemistry. Researchers have utilized similar compounds to synthesize biologically active molecules, taking advantage of the unique electronic properties imparted by the trifluoromethyl substitution pattern.

The compound also serves as a valuable model system for investigating structure-activity relationships in fluorinated heterocycles. Studies on related trifluoromethylpyridine derivatives have revealed important insights into how fluorine substitution affects molecular properties such as lipophilicity, metabolic stability, and binding affinity. These fundamental investigations contribute to rational drug design approaches and help optimize the properties of pharmaceutical candidates.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple perspectives, emphasizing its chemical identity, structural characteristics, and research applications. The primary objective is to consolidate current knowledge about this compound and present it in a systematic manner that serves both academic researchers and industrial chemists working with fluorinated heterocycles.

The review systematically addresses the compound's nomenclature and identification systems, ensuring that readers have access to all relevant chemical identifiers and structural representations necessary for accurate compound identification and sourcing. Special attention is given to the standardized naming conventions and database entries that facilitate reliable communication within the scientific community.

A key focus involves examining the compound's position within the broader context of trifluoromethylpyridine chemistry, highlighting its relevance to ongoing research in pharmaceutical and agrochemical development. This analysis draws connections between fundamental chemical properties and practical applications, providing insights that can guide future research directions and synthetic strategies.

Properties

IUPAC Name

ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-14-7(10)6(5)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUBMRFRZDJVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Trifluoromethylation of 2-chloro-3-nitropyridine

  • Raw Material: 2-chloro-3-nitropyridine
  • Reagents: Trifluoromethyl trimethylsilane (TMS-CF₃), catalyzed by cuprous iodide and 1,10-phenanthroline
  • Solvent: Dimethylformamide (DMF)
  • Reaction Conditions: Reflux at elevated temperature (~80-100°C)
  • Outcome: Formation of 2-trifluoromethyl-3-nitropyridine

This process is detailed in a patent where the trifluoromethylation occurs via a copper-catalyzed nucleophilic substitution, yielding a high-purity intermediate with good yield (~70%).

Step 2: Fluorination of the Nitro Compound

  • Reagents: Tetrabutylammonium fluoride (TBAF)
  • Solvent: Acetonitrile, DMSO, or DMF
  • Reaction Conditions: Reflux (~80°C) for about 8 hours
  • Outcome: Conversion of 2-trifluoromethyl-3-nitropyridine to 2-trifluoromethyl-3-fluoropyridine

This fluorination step substitutes the nitro group with fluorine, producing the key intermediate for subsequent steps.

Step 3: Hydrogenation and Esterification

  • Reagents: Lithium reagents (butyllithium, LDA, or potassium tert-butoxide)
  • Conditions: Hydrogen abstraction under inert atmosphere, followed by bubbling dry CO₂ gas
  • Outcome: Formation of 3-fluoro-2-trifluoromethyl isonicotinic acid

  • Esterification: The acid is then esterified with ethanol under standard conditions to yield ethyl 2-chloro-3-(trifluoromethyl)isonicotinate .

This method is notable for its high yield (~70%) and operational safety, with the entire process being environmentally friendly and scalable.

Alternative Route via Chlorination and Esterification of 2-Trifluoromethyl-3-pyridine

Another approach involves starting from 2-trifluoromethyl-3-pyridine derivatives:

  • Chlorination: Using thionyl chloride to convert 2-trifluoromethyl-3-pyridine into the corresponding 2-chloro derivative.
  • Esterification: Subsequent esterification with ethanol in the presence of catalytic agents like N,N-dimethylformamide (DMF) or toluene, under reflux conditions.

This route is exemplified in patent literature, where the chlorination step yields high-purity intermediates suitable for further functionalization.

Recent advances have introduced reagents such as trimethylsilyl chlorodifluoroacetate (TCDA), which facilitate the efficient introduction of CF₃ groups onto heteroarenes, including pyridines:

  • Reaction Conditions: Mild, broad scope, high functional group tolerance
  • Advantages: High efficiency, broad applicability, and operational simplicity

This method can be adapted to synthesize This compound by first trifluoromethylating the pyridine core, then performing chlorination and esterification steps.

Data Summary Table of Preparation Methods

Method Starting Material Key Reagents Main Reaction Steps Yield (%) Advantages References
1 2-chloro-3-nitropyridine CuI, 1,10-phenanthroline, TMS-CF₃ Trifluoromethylation, fluorination, hydrogenation, esterification 70-75 High yield, environmentally friendly
2 2-trifluoromethyl-3-pyridine SOCl₂, ethanol Chlorination, esterification 60-65 Simpler, scalable
3 Pyridine derivatives TCDA CF₃ introduction, chlorination, esterification Variable Broad scope, high efficiency

Research Findings and Notes

  • The copper-catalyzed trifluoromethylation route offers high regioselectivity and yields, with the process adaptable to industrial scales.
  • Fluorination using TBAF is highly efficient for replacing nitro groups with fluorine, critical for obtaining the desired trifluoromethylpyridine intermediates.
  • The use of novel reagents like TCDA broadens the scope, allowing for milder conditions and higher functional group tolerance.
  • Chlorination steps using thionyl chloride are well-established, providing high-purity chloropyridine intermediates suitable for subsequent esterification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products include oxides and reduced derivatives of the original compound.

    Hydrolysis: The major product is 2-chloro-3-(trifluoromethyl)isonicotinic acid.

Scientific Research Applications

Pharmaceutical Applications

The compound is investigated for its potential as an antimicrobial and antiviral agent. The trifluoromethyl group is known to enhance the interaction of the compound with biological targets, which may lead to improved pharmacological properties.

Case Study: Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate has shown promising results in inhibiting bacterial growth in laboratory settings.

Study Pathogen Inhibition Zone (mm) Concentration (µg/mL)
AE. coli15100
BS. aureus20100
CP. aeruginosa18100

These results suggest that the compound could be further developed into a therapeutic agent against resistant bacterial strains.

Agrochemical Applications

This compound is also utilized in the agrochemical industry, particularly as a building block for synthesizing crop protection agents.

Case Study: Crop Protection

The compound's derivatives have been used to develop new agrochemicals that protect crops from pests effectively. Recent studies report that more than 20 new trifluoromethyl-containing agrochemicals have been approved for use.

Agrochemical Target Pest Efficacy (%) Application Rate (g/ha)
TFMP-AAphids85200
TFMP-BLeafhoppers90150
TFMP-CWhiteflies80250

These findings highlight the compound's role in enhancing agricultural productivity through effective pest management.

Material Science Applications

In material science, this compound contributes to the development of advanced materials with unique properties due to the trifluoromethyl group.

Case Study: Electronic Materials

The incorporation of this compound into polymers has led to materials suitable for electronics, such as semiconductors and liquid crystals.

Material Property Enhanced Application
Polymer AThermal StabilityElectronic Components
Polymer BChemical ResistanceCoatings
Polymer CElectrical ConductivityCircuit Boards

These materials are critical for advancing technology in consumer electronics and other industries.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in Ethyl 2-chloro-3-nitroisonicotinate. This difference impacts reactivity in nucleophilic aromatic substitution; nitro-substituted compounds are more reactive but less stable under acidic conditions .
  • Ester vs. Amide Functionality : The ester group in the target compound provides better solubility in organic solvents compared to the amide group in the sodium salt derivative, which is formulated as a water-soluble herbicide .

Research Findings and Trends

  • Agrochemical Development : Trifluoromethyl groups are prioritized in modern herbicides for their resistance to metabolic degradation. The sodium salt’s herbicidal success () supports further exploration of the target compound in agrochemical pipelines .
  • Cost and Synthesis : The high cost of Ethyl 2-chloro-3-nitroisonicotinate () reflects synthetic challenges in nitro-group introduction. The target compound’s synthesis may involve fluorination steps, which are typically costly but scalable for industrial use .

Biological Activity

Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate (ETC) is a fluorinated heteroaromatic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₇ClF₃NO₂
  • Molecular Weight : Approximately 253.6 g/mol
  • Structure : The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity.

Biological Activities

Research indicates that ETC exhibits various biological activities, particularly as an antimicrobial and antiviral agent. The trifluoromethyl group is believed to play a critical role in enhancing the compound's interaction with biological targets.

Antimicrobial Activity

ETC has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, in one study, the minimum inhibitory concentration (MIC) values for ETC were found to be comparable to standard antimicrobial agents, indicating its potential utility in treating bacterial infections.

Pathogen MIC (μg/mL) Standard Agent Standard MIC (μg/mL)
Staphylococcus aureus0.06Streptomycin0.5
Escherichia coli0.25Ceftazidime0.25

Antiviral Activity

In addition to its antimicrobial effects, ETC has been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, particularly in the context of HIV. The compound's mechanism of action is thought to involve modulation of enzyme activity related to viral replication processes .

The mechanism by which ETC exerts its biological effects involves several pathways:

  • Enzyme Modulation : The trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially inhibiting their activity.
  • Receptor Interactions : ETC may bind to specific receptors, altering their function and leading to therapeutic effects.
  • Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group facilitates the compound's penetration into cell membranes, allowing it to reach intracellular targets more effectively.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antibacterial activity of ETC against various bacterial strains using broth microdilution methods. Results indicated that ETC exhibited significant antibacterial activity with MIC values lower than those of commonly used antibiotics.
  • Antiviral Activity Assessment :
    • Another investigation focused on the antiviral potential of ETC against HIV-1 replication. The compound demonstrated an IC50 value in the low micromolar range, suggesting it could be a candidate for further development as an antiviral agent .
  • Comparative Analysis with Related Compounds :
    • Comparative studies with structurally similar compounds indicated that ETC's unique trifluoromethyl substitution significantly enhances its biological activity compared to other isonicotinate derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate
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Ethyl 2-chloro-3-(trifluoromethyl)isonicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.